molecular formula C18H23N3O8S B2495226 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid CAS No. 866132-63-0

1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid

Cat. No. B2495226
M. Wt: 441.46
InChI Key: AJUVQRROUJUTNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, including the formation of hydrogen-bonded complexes, selective reduction, bromination, substitution by Na2SO3, catalytic reduction, and specific reactions with electrophiles. For instance, derivatives of piperidine have been synthesized from ethyl piperidine-4-carboxylate through steps like carbamation and aminocyclization (Takahata et al., 2002).

Molecular Structure Analysis

The molecular structure of piperidine derivatives often involves complex hydrogen bonding and crystal packing. Studies using X-ray crystallography and theoretical calculations have revealed detailed insights into the hydrogen-bonded structures, including dimers and cyclamers, and the role of various non-covalent interactions in structure extension (Jin et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, including reactions with primary and secondary amines leading to complex products. Kinetic studies and isotope effects have been explored to understand the mechanisms of these reactions, revealing insights into activation entropies and stepwise processes (Jarczewski et al., 1986).

Physical Properties Analysis

The physical properties of piperidine compounds, such as their crystalline structures and the conformations of their rings, have been characterized through spectroscopic methods, including FTIR, Raman, and X-ray diffraction. These studies have confirmed details like proton transfer and the formation of stable complexes (Anioła et al., 2016).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including their reactivity and interactions with other molecules, have been studied extensively. For example, the synthesis and evaluation of sulfonamides and their biological activities highlight the versatility of piperidine compounds in chemical synthesis and potential applications (Khalid et al., 2014).

Scientific Research Applications

Chemical Structure and Reactivity

1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid falls within the category of compounds that have garnered interest for their unique chemical structures and reactivity. The presence of sulfonyl and carboxylic acid functional groups suggests potential for diverse chemical interactions and reactivity, useful in synthetic chemistry and materials science. For instance, compounds with similar sulfonyl and carboxylic functionalities have been explored for their role in facilitating nucleophilic aromatic substitution reactions, where the nitro group's presence can significantly influence the reaction outcome due to its electron-withdrawing nature (Pietra & Vitali, 1972). Additionally, the synthesis and structural analysis of disulfonyl carbon acids, closely related in function to the sulfonyl component of our compound of interest, highlight the importance of such structures in organic synthesis, offering insights into their proton donor properties and potential applications in developing new chemical reactions or materials (Binkowska, 2015).

Environmental Science and Biodegradability

In environmental science, the study of perfluorinated acids (PFAs), which share a resemblance in structural complexity and persistence with our compound of interest, provides a framework for understanding the environmental fate, bioaccumulation, and potential biodegradation pathways of complex organic compounds. PFAs, known for their environmental persistence and bioaccumulation potential, have raised concerns similar to those that might be applicable to the degradation and environmental impact of 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid. Research focusing on the microbial degradation of polyfluoroalkyl chemicals highlights the challenges and emerging solutions in addressing the environmental persistence of such compounds (Liu & Mejia Avendaño, 2013).

Pharmaceutical Applications and Drug Development

In the pharmaceutical sector, the exploration of sulfonamide-based compounds, which share a functional group with our compound, underscores the medicinal chemistry aspects and diverse therapeutic potentials ranging from antibacterial to antitumor activities. The study of sulfonamides has led to the identification of a variety of bioactive substances that possess significant biological properties, potentially offering a basis for the development of new therapeutic agents that could include derivatives of 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid (Azevedo-Barbosa et al., 2020).

properties

IUPAC Name

1-[4-(4-carboxypiperidin-1-yl)sulfonyl-2-nitrophenyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O8S/c22-17(23)12-3-7-19(8-4-12)15-2-1-14(11-16(15)21(26)27)30(28,29)20-9-5-13(6-10-20)18(24)25/h1-2,11-13H,3-10H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUVQRROUJUTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid

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